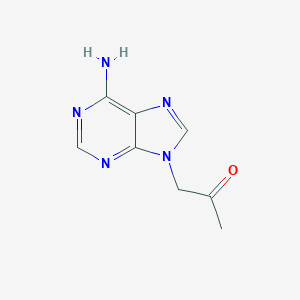

1-(6-Amino-9H-purin-9-yl)propan-2-one

Descripción general

Descripción

“1-(6-Amino-9H-purin-9-yl)propan-2-one” is a compound with a purine base structure . It contains a purine moiety, specifically 6-amino-9H-purin-9-yl, which is a nitrogenous base commonly found in DNA and RNA .

Synthesis Analysis

The synthesis of this compound involves a reaction in an aprotic organic solvent or a mixture of aprotic organic solvents . This process has been found to be scalable and economically feasible, with desirable yield, purity, and scalability from 10 to 30kg scale of operation .Molecular Structure Analysis

The molecular formula of “1-(6-Amino-9H-purin-9-yl)propan-2-one” is C8H9N5O . It has a molecular weight of 191.19 .Chemical Reactions Analysis

The compound “1-(6-Amino-9H-purin-9-yl)propan-2-one” is involved in various chemical reactions due to its purine base structure . The purine moiety, specifically 6-amino-9H-purin-9-yl, is a nitrogenous base commonly found in DNA and RNA, which plays a crucial role in various biological processes .Physical And Chemical Properties Analysis

The compound “1-(6-Amino-9H-purin-9-yl)propan-2-one” has a density of 1.56±0.1 g/cm3 at 20 ºC 760 Torr .Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

- Synthetic Process Research: This compound serves as a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a medication used for the treatment of HIV/AIDS and chronic hepatitis B. The process involves starting from 9H-purin-6-amine and synthesizing the intermediate through a series of optimized reactions, yielding a high purity product (Yu Zhu-ming, 2012).

Molecular and Crystal Structure Studies

- X-ray Structure Determination: The synthesis and characterization of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide, a compound related to 1-(6-Amino-9H-purin-9-yl)propan-2-one, were studied. This involved Raman spectroscopy and single crystal X-ray diffraction analysis to understand its metal coordination and crystal structure (O. Pavlyuk et al., 2022).

Biological Activity Studies

- PI3Kδ Inhibition Study: A compound structurally related to 1-(6-Amino-9H-purin-9-yl)propan-2-one, known as IC87114, was studied for its inhibitory activity on PI3Kδ enzyme. The research focused on understanding the impact of axial chirality and conformational equilibrium on its biological activity (A. Lodola et al., 2017).

Synthesis of Novel Compounds

- Synthesis of Amino Acid-Nucleobase Conjugates: (Purin-6-yl)alanines, a new class of amino acid-nucleobase conjugates, were synthesized using palladium-catalyzed cross-coupling reactions. This highlights the versatility of 1-(6-Amino-9H-purin-9-yl)propan-2-one in creating novel bioconjugates (P. Čapek et al., 2004).

Antiviral and Antimicrobial Studies

- Antiviral Agent Synthesis: Enantiomerically pure analogs of 2-[5-(9H-purin-9-yl)-2-cyclopenten-1-yl]-ethanol were synthesized, demonstrating the potential of derivatives of 1-(6-Amino-9H-purin-9-yl)propan-2-one as antiviral agents (L. B. Akella & R. Vince, 1996).

- Antimicrobial Activity and DNA Interactions: Novel purine derivatives incorporating tetrazole ring, synthesized from (6-aminopurin-9-yl)alkanenitrile compounds, showed significant antibacterial activities and DNA interactions, revealing the potential of related compounds in medicinal chemistry (Selin Kinali-Demirci et al., 2014).

Propiedades

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVQIXZDNRKXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558110 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Amino-9H-purin-9-yl)propan-2-one | |

CAS RN |

105970-02-3 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

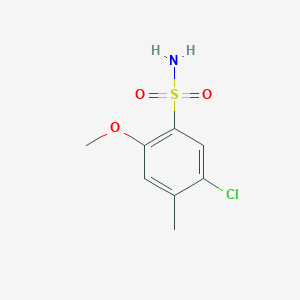

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

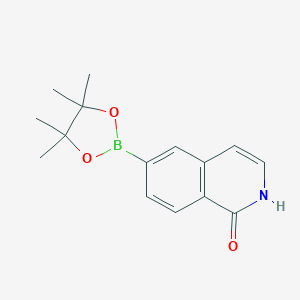

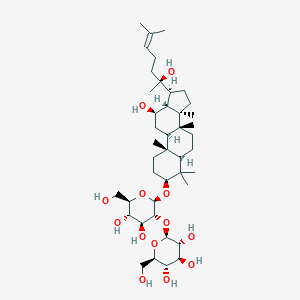

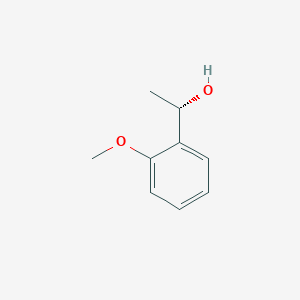

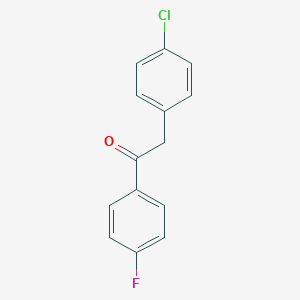

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)